molecular formula C16H24N2 B1326558 1-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-68-2

1-Benzyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B1326558
CAS No.: 1100748-68-2
M. Wt: 244.37 g/mol
InChI Key: QKKQOABRVDBFKQ-UHFFFAOYSA-N
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Description

1-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2. It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage between two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,9-diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and hydrogenation to achieve the desired spiro structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1,9-diazaspiro[5.5]undecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1,9-diazaspiro[5.5]undecane is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other spirocyclic compounds .

Biological Activity

1-Benzyl-1,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes two nitrogen atoms within its framework. This unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

  • Dopamine D3 Receptor Ligand : The compound exhibits high affinity for dopamine D3 receptors (Ki = 12.0 nM), showing selectivity over D2 receptors (D2R/D3R ratio = 905), which positions it as a potential therapeutic agent for neuropsychiatric disorders.
  • Inhibition of Enzymes : It has been identified as an inhibitor of acetyl CoA carboxylase (ACC), which is relevant in obesity treatment by modulating lipid metabolism .
  • Antagonism against Neuropeptide Y : Certain derivatives have shown antagonistic activity against neuropeptide Y (NPY), indicating potential applications in appetite regulation and obesity management .

Biological Activities

The compound has been investigated for various biological activities, summarized in the following table:

Activity Description Reference
Antidiabetic Effects Inhibition of ACC leading to reduced fat accumulation and improved insulin sensitivity.
Analgesic Properties Comparable efficacy to traditional opioids while minimizing side effects due to sigma-1 receptor antagonism.
Antiviral Activity Certain derivatives have shown effectiveness against Dengue virus type 2 (DENV2).
CNS Disorders Potential treatment for various central nervous system disorders through modulation of neurotransmitter systems.

Case Studies

Several studies have highlighted the therapeutic potentials of this compound:

  • Treatment of Obesity :
    • A study demonstrated that derivatives of this compound effectively inhibited ACC with IC50 values as low as 4 nM, indicating strong potential for obesity management .
  • Neuropsychiatric Applications :
    • Research has indicated that the selectivity for D3 receptors may lead to fewer side effects compared to non-selective dopamine agonists, supporting its use in treating disorders like schizophrenia and depression.
  • Pain Management :
    • The analgesic properties were evaluated in animal models, showing significant pain relief comparable to morphine but with reduced adverse effects, thus suggesting a safer alternative for chronic pain management.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other diazaspiro compounds:

Compound Key Activity Notes
1,9-Diazaspiro[5.5]undecane General bioactivityParent compound without benzyl substitution
3-Chlorobenzyl-linked Derivatives Antiviral activity against DENV2Exhibits different receptor interactions
3,9-Diazaspiro Compounds GABA receptor antagonismFocused on CNS applications

Properties

IUPAC Name

1-benzyl-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKQOABRVDBFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649125
Record name 1-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-68-2
Record name 1-(Phenylmethyl)-1,9-diazaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100748-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,9-diazaspiro[5.5]undecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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